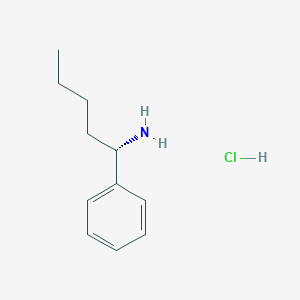

(1S)-1-phenylpentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-phenylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNNSARPWZWWBT-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911373-70-1 | |

| Record name | Benzenemethanamine, α-butyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911373-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(1S)-1-phenylpentan-1-amine hydrochloride chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of (1S)-1-phenylpentan-1-amine hydrochloride . This compound is a chiral primary amine, structurally significant as an α-alkylbenzylamine derivative (specifically the α-butyl analog). It serves as a versatile chiral building block in asymmetric synthesis and possesses pharmacological relevance as a structural homolog of psychoactive monoamines.

Executive Summary

(1S)-1-phenylpentan-1-amine hydrochloride (also known as (S)-α-butylbenzylamine HCl) is the levorotatory enantiomer of 1-phenylpentylamine. Unlike its positional isomer 1-phenylpentan-2-amine (a homolog of amphetamine), this compound features the amino group at the benzylic position. This structural motif imparts unique reactivity, making it a valuable chiral auxiliary for resolving racemic acids and a scaffold for synthesizing complex pharmaceutical targets. While less characterized pharmacologically than amphetamines, it shares structural features with CNS-active monoamine releasers.

Chemical Identity & Structure

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | (1S)-1-phenylpentan-1-amine hydrochloride |

| Common Synonyms | (S)-α-butylbenzylamine HCl; (S)-1-phenylpentylamine HCl |

| CAS Number (Free Base) | 3789-60-4 (Generic S-isomer reference); 61501-03-9 (Racemate) |

| Molecular Formula | C₁₁H₁₇N[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 199.72 g/mol (Salt); 163.26 g/mol (Base) |

| SMILES | CCCCC1=CC=CC=C1.Cl |

Structural Analysis

The molecule consists of a phenyl ring attached to a pentyl chain at the C1 position, which also bears the primary amino group. The (S)-configuration at C1 indicates that, when viewed with the lowest priority group (H) pointing away, the priority sequence (N > Phenyl > Butyl) follows a counter-clockwise direction.

Stereochemical Configuration:

-

Chiral Center: C1 (Benzylic carbon)

-

Configuration: (S) (Sinister)

-

Isomerism: Enantiomer of (1R)-1-phenylpentan-1-amine.

Physicochemical Properties[1][5][6][9][10][11][12][13]

The following properties are characteristic of the hydrochloride salt form, which is the preferred form for stability and handling.

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 150–160 °C (Estimated range) | Typical for α-alkylbenzylamine HCl salts |

| Solubility | High in Water, Methanol, Ethanol | Low in Hexane, Ether |

| Acidity (pKa) | ~9.5 (Ammonium ion) | Base is moderately basic |

| Optical Rotation | Negative rotation is typical for (S)-benzylamines |

Synthesis & Manufacturing Protocols

Two primary pathways are established for the production of (1S)-1-phenylpentan-1-amine HCl: Classical Resolution (for bulk scale) and Asymmetric Synthesis (for high enantiopurity).

Pathway A: Reductive Amination & Classical Resolution

This method synthesizes the racemate from valerophenone and then isolates the (S)-enantiomer.

Step 1: Synthesis of Racemic 1-Phenylpentan-1-amine

Reagents: Valerophenone (1-phenylpentan-1-one), Ammonium Formate, Pd/C (catalyst). Mechanism: Leuckart-Wallach reaction or Catalytic Reductive Amination.

-

Reflux: Combine valerophenone (1.0 eq) with excess ammonium formate (5.0 eq) in methanol.

-

Catalysis: Add 10% Pd/C catalyst.

-

Hydrogenation: Stir under H₂ atmosphere (or reflux if using formate as H-source) for 12-24 hours.

-

Workup: Filter catalyst, evaporate solvent, basify with NaOH, and extract free base with Dichloromethane (DCM).

Step 2: Optical Resolution

Resolving Agent: (R,R)-(+)-Tartaric Acid or (S)-Mandelic Acid.

-

Salt Formation: Dissolve racemic amine in hot ethanol. Add 0.5 eq of (R,R)-Tartaric acid.

-

Crystallization: Allow solution to cool slowly. The diastereomeric salt [(S)-Amine]·[(R,R)-Tartrate] is typically less soluble and crystallizes out.[9]

-

Filtration: Collect crystals. Recrystallize from ethanol to upgrade enantiomeric excess (ee) >99%.

-

Liberation: Treat salt with 2M NaOH to liberate (S)-amine, extract, and convert to HCl salt using ethanolic HCl.

Pathway B: Asymmetric Synthesis (Ellman’s Auxiliary)

For high-value research applications, this route avoids resolution losses.

Reagents: (S)-tert-butanesulfinamide, Valerophenone, Ti(OEt)₄, NaBH₄.

-

Condensation: React valerophenone with (S)-tert-butanesulfinamide in THF using Ti(OEt)₄ as a Lewis acid/dehydrating agent to form the chiral ketimine.

-

Reduction: Reduce the ketimine with NaBH₄ at -48°C. The bulky chiral auxiliary directs hydride attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

-

Hydrolysis: Cleave the sulfinyl group with HCl/MeOH to yield pure (1S)-1-phenylpentan-1-amine HCl.

Caption: Synthesis pathways comparing classical resolution (blue) and asymmetric synthesis using Ellman's auxiliary (red).

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are used.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

- 7.30–7.45 (m, 5H, Ar-H)

- 4.25 (t, 1H, Ar-CH -NH₃⁺)

- 1.80–2.00 (m, 2H, CH ₂-CH-Ar)

- 1.10–1.40 (m, 4H, Alkyl chain)

- 0.85 (t, 3H, Terminal CH ₃)

-

¹³C NMR:

-

Peaks expected at ~140 ppm (Ar-ipso), ~129 ppm (Ar), ~55 ppm (Benzylic C-N), and aliphatic signals at ~35, 28, 22, 14 ppm.

-

Chiral HPLC

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

-

Detection: UV at 254 nm.[10]

-

Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with standard).

Safety & Handling (MSDS Summary)

Hazard Classification:

-

GHS Signal Word: DANGER

-

H301: Toxic if swallowed.

-

H314: Causes severe skin burns and eye damage.[8]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent carbonate formation from air.

-

Spill Response: Neutralize with weak acid (citric) or base (bicarbonate) depending on the form, absorb with vermiculite, and dispose of as hazardous organic waste.

References

-

PubChem. (n.d.).[1] (1S)-1-phenylpropan-1-amine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Nugent, T. C. (Ed.). (2010).

- Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews, 102(2), 391-412.

Sources

- 1. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valerophenone | C11H14O | CID 66093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-pentylamine | C11H17N | CID 12022148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Valerophenone - Wikipedia [en.wikipedia.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-(-)-1-Phenylethylamine, 99+%, produced by BASF AG 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. rsc.org [rsc.org]

Chiral Phenethylamine Derivatives in Medicinal Chemistry Research: An In-depth Technical Guide

A Foreword for the Modern Drug Hunter

The principle of chirality is a fundamental tenet of medicinal chemistry, dictating the intricate dance between a drug molecule and its biological target. The phenethylamine scaffold, a deceptively simple framework, is a privileged structure in pharmacology, serving as the backbone for a multitude of endogenous neurotransmitters and synthetic therapeutic agents.[1][2] The introduction of a chiral center into this structure exponentially increases its chemical and pharmacological complexity, offering a fertile ground for the discovery of novel medicines with enhanced efficacy and safety. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of chiral phenethylamine derivatives. As a Senior Application Scientist, my objective is to distill complex theoretical principles into actionable, field-tested insights and protocols, fostering a deeper understanding of the causality behind experimental choices.

PART 1: The Imperative of Stereochemistry in Phenethylamine Drug Design

The biological milieu is inherently chiral, composed of L-amino acids and D-sugars. This chirality extends to the drug targets themselves—receptors, enzymes, and ion channels—creating a stereoselective environment. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological profiles.[3] One enantiomer, the eutomer, may elicit the desired therapeutic response, while its mirror image, the distomer, could be inactive, less potent, or worse, responsible for adverse effects.

The phenethylamine class of compounds, which primarily targets the central nervous and cardiovascular systems, provides compelling examples of this stereoselectivity.[1] A nuanced understanding of how chirality influences the interaction of these molecules with their biological targets is therefore not just an academic exercise but a critical component of modern, safety-conscious drug development.

PART 2: Strategies for Enantioselective Synthesis

The synthesis of single-enantiomer phenethylamine derivatives is a cornerstone of their development as therapeutic agents. Several robust methodologies are employed to achieve high enantiomeric purity.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[1][3] This approach allows for the creation of a desired stereocenter with high diastereoselectivity.

Experimental Workflow: Diastereoselective Alkylation via a Chiral Auxiliary

Caption: Diastereoselective synthesis using a chiral auxiliary.

Causality: The steric bulk and electronic properties of the chiral auxiliary create a biased environment, favoring the approach of reagents from one face of the molecule over the other, thus controlling the formation of the new stereocenter.

Chiral Resolution of Racemates

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[4]

This classical method relies on the reaction of a racemic amine with an enantiomerically pure acid to form diastereomeric salts.[1][4][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][4][5]

Protocol: Resolution of Racemic α-Phenylethylamine with D-(-)-Mandelic Acid

-

Salt Formation: A solution of racemic α-phenylethylamine is treated with an equimolar amount of D-(-)-mandelic acid in a suitable solvent system (e.g., aqueous ethanol).

-

Crystallization: The solution is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt, D-(+)-α-phenylethylammonium D-(-)-mandelate.

-

Isolation: The crystals are collected by filtration and washed with a cold solvent to remove impurities.

-

Liberation of the Free Amine: The isolated salt is treated with a base (e.g., sodium hydroxide) to liberate the free D-(+)-α-phenylethylamine, which can then be extracted.

-

Recovery: The enantiomeric purity of the recovered amine is assessed using chiral chromatography or polarimetry.

Trustworthiness: This method's success hinges on the significant difference in solubility between the two diastereomeric salts. The choice of resolving agent and solvent system is critical and often requires empirical optimization.[6]

Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated forms.[7] This method offers high enantioselectivity under mild reaction conditions.

PART 3: Analytical Techniques for Enantiomeric Purity Determination

Confirming the enantiomeric purity of a chiral phenethylamine derivative is a critical quality control step.

Chiral Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating and quantifying enantiomers.[8] Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column.[9][10][11]

Table 1: Chiral Analysis Methodologies

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis, high resolution. | Requires specialized and often expensive columns. |

| Pre-column Derivatization | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.[9][10][11] | Utilizes standard chromatography equipment. | Derivatization reaction must be complete and not cause racemization. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High efficiency, small sample volume. | Can be less robust than HPLC for some applications. |

PART 4: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The stereochemistry of phenethylamine derivatives profoundly influences their interaction with biological targets, leading to distinct pharmacological effects.

Central Nervous System (CNS) Active Agents

Many chiral phenethylamines exert their effects by modulating monoamine neurotransmitter systems in the brain.[12][13]

Case Study: Amphetamine

Amphetamine exists as two enantiomers, dextroamphetamine ((S)-amphetamine) and levoamphetamine ((R)-amphetamine).[14][15]

-

(S)-Amphetamine: The more potent central nervous system stimulant, primarily responsible for the therapeutic effects in ADHD and narcolepsy.[12][13][14][15] It has a higher affinity for the dopamine and norepinephrine transporters.[14]

-

(R)-Amphetamine: Exhibits more pronounced peripheral cardiovascular effects and is a less potent CNS stimulant.[14][16]

Case Study: MDMA (Ecstasy)

The enantiomers of 3,4-methylenedioxymethamphetamine (MDMA) also display distinct pharmacological profiles.

-

(S)-(+)-MDMA: Primarily responsible for the potent serotonin-releasing effects and stimulant properties.[17]

-

(R)-(-)-MDMA: Shows a reduced side effect profile while maintaining some of the therapeutic prosocial effects, making it a subject of interest for therapeutic applications.[18][19][20] It has less activity as a dopamine-releasing agent compared to the (S)-enantiomer.[21]

Signaling Pathway: Stereoselective Modulation of Monoamine Transporters

Caption: Mechanism of (S)-Amphetamine at the Dopamine Transporter.

Cardiovascular Agents

Case Study: Dobutamine

Dobutamine is a synthetic catecholamine used to treat cardiogenic shock and severe heart failure.[22] It is administered as a racemic mixture of two enantiomers with distinct activities.[22][23]

The combination of these opposing effects on the α1 receptor results in a net potent inotropic (contractility-increasing) effect from the β1 agonism, with less pronounced effects on heart rate and blood pressure compared to other catecholamines.[22][25][26]

Table 2: Pharmacological Profiles of Chiral Phenethylamine Enantiomers

| Drug | Enantiomer | Primary Pharmacological Action | Key Therapeutic Implications |

| Amphetamine | (S)-(+) | Potent CNS stimulant; dopamine/norepinephrine releasing agent.[13][14][15] | Primary therapeutic enantiomer for ADHD and narcolepsy.[13][14] |

| (R)-(-) | Weaker CNS stimulant; stronger peripheral effects.[14][16] | Contributes to cardiovascular side effects. | |

| MDMA | (S)-(+) | Potent serotonin and dopamine releasing agent.[17] | Associated with stimulant and empathogenic effects. |

| (R)-(-) | Weaker monoamine releaser; may retain prosocial effects with fewer side effects.[18][19][20][21] | Investigated for potential therapeutic advantages.[18][19][20] | |

| Dobutamine | (+)- | Potent β1 agonist, α1 antagonist.[22][24] | Contributes to increased cardiac contractility. |

| (-)- | Potent α1 agonist.[22][23] | Contributes to vasoconstriction, balancing the vasodilatory effects of the (+) enantiomer. |

PART 5: Conclusion and Future Perspectives

The exploration of chiral phenethylamine derivatives remains a dynamic and highly rewarding field within medicinal chemistry. The profound influence of stereochemistry on pharmacological activity underscores the necessity of developing and utilizing enantioselective synthetic and analytical methods. Future research will undoubtedly focus on refining these techniques to achieve even greater efficiency and precision. A deeper understanding of the three-dimensional interactions between phenethylamine enantiomers and their biological targets will continue to drive the design of next-generation therapeutics with superior efficacy and safety profiles, ultimately benefiting patients across a spectrum of diseases.

References

-

The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Dobutamine - Deranged Physiology. (2023, December 18). Deranged Physiology. Retrieved February 14, 2026, from [Link]

-

10.10: Amphetamines - Chemistry LibreTexts. (2021, January 23). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Dobutamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Effects of dopamine, (+/-)-dobutamine and the (+)- and (-)-enantiomers of dobutamine on cardiac function in pithed rats - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - OUCI. (n.d.). Ovidius University Annals of Chemistry. Retrieved February 14, 2026, from [Link]

-

(±)-MDMA and its enantiomers: potential therapeutic advantages of R(−) - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (2020, October 23). MDPI. Retrieved February 14, 2026, from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed. (2020, October 23). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Amphetamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Dobutamine • LITFL • CCC Pharmacology. (2025, July 16). LITFL. Retrieved February 14, 2026, from [Link]

-

Resolution of α-phenylethylamine by its acidic derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC. (2022, October 18). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization - PubMed. (2002, December 31). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

(R)-MDMA - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

(±)-MDMA and its enantiomers: potential therapeutic advantages of R(-) - PubMed - NIH. (2017, December 16). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

(±)-MDMA and its enantiomers: potential therapeutic advantages of R(−)-MDMA | Request PDF - ResearchGate. (2025, December 16). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS - OpenBU. (n.d.). Boston University. Retrieved February 14, 2026, from [Link]

-

Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Primate: R-MDMA Reduces Severity of Dyskinesia, Whereas S-MDMA Extends Duration of ON-Time | Journal of Neuroscience. (2011, May 11). Journal of Neuroscience. Retrieved February 14, 2026, from [Link]

-

Amphetamine - StatPearls - NCBI Bookshelf - NIH. (2023, July 31). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine† - ResearchGate. (2011, August 30). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Amphetamine drug profile | . (2025, December 15). European Monitoring Centre for Drugs and Drug Addiction. Retrieved February 14, 2026, from [Link]

-

General synthetic scheme for the preparation of chiral α-phenylethylamines. - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC. (2020, October 23). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway - PubMed. (2002, September 20). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Phenylethanolamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

[Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed. (2009, May 15). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. (n.d.). Google Patents.

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. (n.d.). Pharmacy 180. Retrieved February 14, 2026, from [Link]

-

Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors - PubMed. (2007, June 15). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Chiral resolution - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

- US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents. (n.d.). Google Patents.

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (2022, September 13). Biomolecules & Therapeutics. Retrieved February 14, 2026, from [Link]

-

(R)-(+) alpha-phenylethylamine - High Purity Chiral Amine at Best Prices. (n.d.). Sarex. Retrieved February 14, 2026, from [Link]

-

Structure-activity relation. 3. Structure-activity study of phenethylamines as substrates of biosynthetic enzymes of sympathetic transmitters | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

-

[PDF] 2-Phenethylamines in Medicinal Chemistry: A Review | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (2023, March 1). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

[PDF] Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC. (2025, November 20). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amphetamine - Wikipedia [en.wikipedia.org]

- 13. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 16. open.bu.edu [open.bu.edu]

- 17. jneurosci.org [jneurosci.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. (±)-MDMA and its enantiomers: potential therapeutic advantages of R(-)-MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. (R)-MDMA - Wikipedia [en.wikipedia.org]

- 22. Dobutamine - Wikipedia [en.wikipedia.org]

- 23. derangedphysiology.com [derangedphysiology.com]

- 24. litfl.com [litfl.com]

- 25. The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of dopamine, (+/-)-dobutamine and the (+)- and (-)-enantiomers of dobutamine on cardiac function in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of 1-Phenylpentan-1-amine Derivatives

Executive Summary: The -Alkylbenzylamine Scaffold

1-Phenylpentan-1-amine (also known as

This structural distinction fundamentally alters its pharmacophore. While phenethylamines are classic monoamine transporter (MAT) substrates,

-

NMDA and Sigma Receptor Modulation: Long alkyl chains at the

-position favor hydrophobic pocket binding distinct from the orthosteric catecholamine site. -

Metabolic Stability: The steric bulk of the pentyl chain at the

-carbon significantly hinders oxidative deamination by Monoamine Oxidases (MAO), a common liability of simple benzylamines. -

Chiral Resolution Agents: Due to the proximity of the chiral center to the aromatic ring, these derivatives serve as potent chiral solvating agents.

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and structure-activity relationships (SAR) of this scaffold.[1][2]

Chemical Space and Physicochemical Profile

The core structure, 1-phenylpentan-1-amine , consists of a benzylamine backbone with a butyl chain extension at the benzylic carbon.[1]

| Property | Value / Description | Impact on SAR |

| IUPAC Name | 1-phenylpentan-1-amine | Core nomenclature base. |

| Formula | MW = 163.26 g/mol (Fragment-like).[3][4] | |

| LogP (Calc) | ~2.8 – 3.1 | High lipophilicity facilitates Blood-Brain Barrier (BBB) penetration. |

| pKa | ~9.5 (Amine) | Predominantly protonated at physiological pH.[1] |

| Chirality | (R) and (S) Enantiomers | Bioactivity is highly stereoselective; (S)-isomers often align with biological pockets for benzylamines. |

| Rotatable Bonds | 4 (Pentyl chain) | High conformational flexibility; entropic penalty upon binding unless constrained.[1] |

Synthesis Protocols

To explore the SAR of this scaffold, a robust synthesis method is required.[1] The Reductive Amination of Valerophenone is the industry-standard approach for generating the racemic amine, while Grignard Addition allows for derivatization.

Protocol A: Reductive Amination (Standard)[1]

Objective: Synthesis of racemic 1-phenylpentan-1-amine from valerophenone.

Reagents:

-

Valerophenone (1-phenylpentan-1-one) [CAS: 1009-14-9]

-

Ammonium Acetate (

)[1] -

Sodium Cyanoborohydride (

)[1] -

Methanol (Anhydrous)[1]

Step-by-Step Workflow:

-

Imine Formation: In a dry round-bottom flask, dissolve Valerophenone (10 mmol) in Methanol (30 mL). Add Ammonium Acetate (100 mmol, 10 eq) to saturation. Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

-

Reduction: Cool the solution to 0°C. Cautiously add Sodium Cyanoborohydride (15 mmol) portion-wise. Note: Maintain anhydrous conditions to prevent ketone reduction to alcohol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes.

-

Isolation: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (

).[1] -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel; Gradient: Hexane

Protocol B: Chiral Resolution (Essential for SAR)

Since the scaffold is chiral, SAR data is invalid without enantiomeric separation.[1]

-

Agent: (R)-(-)-Mandelic Acid.[5]

-

Method: Recrystallization in Ethanol. The diastereomeric salt pairs often show significant solubility differences due to the steric bulk of the butyl chain.

Structure-Activity Relationship (SAR) Analysis

The SAR of 1-phenylpentan-1-amine is defined by three vectors: the Aromatic Ring (Electronic) , the

Vector A: The -Alkyl Chain (The "Pentyl" Effect)

The transition from Methyl (1-phenylethylamine) to Pentyl (1-phenylpentan-1-amine) is the critical differentiator.

-

Lipophilicity (LogP): The butyl extension adds ~2.0 log units compared to the methyl analog. This drives the molecule from a water-soluble amine to a lipid-soluble penetrant.

-

MAO Resistance: Short-chain

-benzylamines are rapidly degraded by MAO-B. The pentyl chain introduces significant steric hindrance near the nitrogen, blocking the approach of the FAD cofactor in MAO enzymes, thereby extending half-life.[1] -

Receptor Shift: Short chains favor adrenergic receptors. Long chains (

) shift affinity toward Sigma-1 (

Vector B: Nitrogen Substitution ( -R)

Modifying the primary amine is the primary method for tuning selectivity.

-

Primary (

): Balanced activity. High potential for hydrogen bonding. -

N-Methylation: Often increases BBB permeability but may increase susceptibility to metabolic N-demethylation. In benzylamines, this often retains stimulant-like properties if they exist.[1]

-

N-Benzylation: Introducing a second benzyl group (N-benzyl-1-phenylpentan-1-amine) drastically increases affinity for Sigma receptors and NET (Norepinephrine Transporter) , often creating "dual inhibitors."

Vector C: Aromatic Ring Substitution

-

Electron Withdrawing Groups (Halogens): 4-Cl or 4-F substitutions generally increase metabolic stability (blocking para-hydroxylation) and enhance lipophilicity.

-

Electron Donating Groups (OMe): 3,4-Dimethoxy substitution patterns mimic the dopamine pharmacophore, potentially introducing direct dopaminergic agonist activity, though the

-benzylamine scaffold is less optimal for this than phenethylamines.[1]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on the desired pharmacological outcome.

Caption: SAR optimization pathways for 1-phenylpentan-1-amine. Blue nodes indicate the core; Grey nodes represent modification vectors; Colored nodes represent pharmacological outcomes.

Experimental Validation: Monoamine Uptake Assay

To validate the biological activity of synthesized derivatives, a high-throughput uptake inhibition assay is recommended.

Protocol: Synaptosomal Uptake Assay (DAT/NET/SERT)

-

Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT) or cortex (for NET/SERT) via homogenization in 0.32M sucrose and centrifugation (1000g x 10 min; supernatant spun at 17,000g x 20 min).

-

Incubation: Resuspend P2 pellet in Krebs-Ringer buffer. Pre-incubate with the test compound (1 nM – 100

M) for 15 minutes at 37°C. -

Uptake Initiation: Add radioligand (

-Dopamine or -

Termination: After 5 minutes, stop reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI).

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Self-Validation Check:

-

Positive Control: Cocaine or Fluoxetine must be run in parallel.

-

Non-Specific Binding: Determine using high-concentration nomifensine (DAT) or desipramine (NET).

References

-

PubChem. (2025).[3] 1-Phenylpentan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Glennon, R. A., et al. (1988).[1] Binding of substituted phenylalkylamines to the sigma receptor. (Contextual grounding for long-chain amine binding).

-

RSC Advances. (2025). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. (Methodology for amide derivatives). Retrieved from [Link]

-

MDPI. (2025). Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics. (Grounding for benzylamine scaffold SAR). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note & Protocol: Sensitive Fluorescence Detection of (1S)-1-Phenylpentan-1-amine via Derivatization with NBD-Cl

Introduction

(1S)-1-phenylpentan-1-amine is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The accurate and sensitive quantification of this and similar chiral amines is crucial in drug development, quality control, and metabolic studies. Due to the lack of a native chromophore or fluorophore, direct detection of (1S)-1-phenylpentan-1-amine at low concentrations using common analytical techniques like HPLC with UV-Vis detection is challenging.

Fluorescence derivatization is a powerful strategy to overcome this limitation.[1] This application note provides a detailed protocol for the derivatization of (1S)-1-phenylpentan-1-amine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). NBD-Cl is a highly effective fluorogenic reagent that reacts with primary and secondary amines to yield intensely fluorescent adducts, enabling their sensitive detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[2][3][4]

Principle of Derivatization

The derivatization of (1S)-1-phenylpentan-1-amine with NBD-Cl is based on a nucleophilic aromatic substitution (SNAr) reaction.[2][5] The electron-deficient benzoxadiazole ring of NBD-Cl, further activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack by the primary amino group of (1S)-1-phenylpentan-1-amine.[2] The reaction is typically carried out under alkaline conditions (pH 8-10.5) to ensure the amine is in its deprotonated, more nucleophilic state.[2][6] This results in the displacement of the chlorine atom and the formation of a stable, highly fluorescent N-substituted aminobenzoxadiazole derivative.[2][6]

The resulting NBD-amine adduct exhibits strong fluorescence due to an intramolecular charge transfer (ICT) mechanism.[2][7] The amino group acts as an electron donor and the nitro group as an electron acceptor, creating a system that fluoresces upon excitation.[2] While NBD-Cl itself is non-fluorescent, its reaction product with the amine is highly fluorescent, providing a high signal-to-noise ratio for sensitive detection.[2][4][7]

Diagram of the Derivatization Reaction

Caption: Nucleophilic aromatic substitution reaction between (1S)-1-phenylpentan-1-amine and NBD-Cl.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization and subsequent analysis of (1S)-1-phenylpentan-1-amine.

Materials and Reagents

-

(1S)-1-phenylpentan-1-amine standard

-

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water (18.2 MΩ·cm)

-

Syringe filters (0.22 µm)

Equipment

-

HPLC system with a fluorescence detector (FLD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Thermostatic water bath or heating block

-

pH meter

-

Vortex mixer

-

Analytical balance

-

Micropipettes

Preparation of Solutions

-

0.1 M Borate Buffer (pH 9.0): Dissolve an appropriate amount of boric acid in deionized water. Adjust the pH to 9.0 with a concentrated NaOH solution.[6]

-

NBD-Cl Stock Solution (5 mM): Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile. This solution should be prepared fresh and protected from light.[6]

-

(1S)-1-phenylpentan-1-amine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (1S)-1-phenylpentan-1-amine in methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to the desired concentrations for calibration.

-

0.1 M HCl: Prepare by diluting concentrated HCl in deionized water.

Derivatization Protocol

-

Sample Preparation: In a microcentrifuge tube, add 100 µL of the (1S)-1-phenylpentan-1-amine standard or sample solution.

-

Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) and briefly vortex.[6]

-

Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the tube. Vortex the mixture thoroughly.[6]

-

Incubation: Incubate the mixture in a water bath or heating block at 60°C for 30 minutes. Protect the reaction from light.[3]

-

Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the buffer.[6] This step is crucial to quench the fluorescence of any hydrolyzed NBD-Cl (NBD-OH), which can contribute to high background signals.[5][6]

-

Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before analysis.[6]

-

Analysis: The derivatized sample is now ready for injection into the HPLC system.

Diagram of the Experimental Workflow

Caption: General experimental workflow for the derivatization of (1S)-1-phenylpentan-1-amine with NBD-Cl.

HPLC-FLD Analysis

The following are typical starting conditions for the HPLC-FLD analysis of the NBD-derivatized amine. Method optimization may be required depending on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution may be necessary) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: ~465 nm, Emission: ~535 nm[4][8] |

Note on Fluorescence Properties: The fluorescence excitation and emission maxima of NBD-amine adducts are solvent-dependent.[3][8] The provided wavelengths are typical for NBD derivatives in a methanolic or similar organic environment. It is recommended to determine the optimal excitation and emission wavelengths for the specific mobile phase composition used.

Data Interpretation and Method Validation

A successful derivatization and HPLC-FLD analysis will yield a well-resolved, sharp chromatographic peak for the NBD-(1S)-1-phenylpentan-1-amine derivative. The retention time of this peak should be consistent across standards and samples.

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the derivatized standards against their corresponding concentrations. The linearity of the method should be assessed over the desired concentration range.

Method validation should be performed in accordance with relevant guidelines (e.g., ICH) to ensure the reliability of the results.[9] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) close to 1.000 is desirable.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or low peak intensity | Incomplete derivatization | - Verify the pH of the borate buffer.[6]- Ensure the NBD-Cl solution is fresh.- Increase reaction time or temperature.[6] |

| High background signal | Hydrolysis of NBD-Cl to fluorescent NBD-OH | - Ensure the reaction is properly terminated with HCl.[5][6]- Prepare NBD-Cl solution fresh. |

| Poor peak shape | Chromatographic issues | - Ensure proper mobile phase composition and pH.- Check for column degradation. |

| Poor reproducibility | Inconsistent experimental conditions | - Ensure accurate and consistent pipetting.- Maintain precise control over reaction time and temperature.[6]- Protect reagents and derivatives from light.[6] |

Conclusion

The derivatization of (1S)-1-phenylpentan-1-amine with NBD-Cl followed by HPLC-FLD analysis is a robust and highly sensitive method for the quantification of this chiral amine. The protocol outlined in this application note provides a solid foundation for developing and validating an analytical method suitable for research, quality control, and other applications where sensitive detection is paramount. The principles and procedures described herein can also be adapted for the analysis of other primary and secondary amines.

References

-

Interchim. (n.d.). FluoProbes®. Retrieved from [Link]

- El-Kassem, L. T., & El-Sayed, M. Y. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117188.

- Tashev, K., Ivanova-Petropulos, V., & Stefova, M. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 55-65.

-

ResearchGate. (n.d.). (PDF) Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Retrieved from [Link]

- Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478.

- Gherasim, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 123.

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

- Kim, M. K., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 52(6), 698-705.

- Aboul-Enein, H. Y., & El-Awady, M. I. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Critical Reviews in Analytical Chemistry, 41(4), 330-348.

-

ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. Retrieved from [Link]

- Aoyama, C., et al. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent.

-

ResearchGate. (n.d.). Derivatization of agmatine with NBD-F. Retrieved from [Link]

- Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.

-

ResearchGate. (n.d.). Reaction of NBD-Cl with primary amines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. biotium.com [biotium.com]

- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Achieving High Enantiomeric Excess in (1S)-1-Phenylpentan-1-amine Synthesis

Introduction:

Welcome to our dedicated technical support guide for the synthesis of (1S)-1-phenylpentan-1-amine. As a crucial chiral building block in pharmaceutical development, achieving high enantiomeric excess (ee) is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions in a user-friendly Q&A format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining (1S)-1-phenylpentan-1-amine with high enantiopurity?

There are two predominant and highly effective approaches for synthesizing enantiomerically enriched (1S)-1-phenylpentan-1-amine:

-

Asymmetric Reductive Amination: This is a cornerstone of modern asymmetric synthesis.[4] It involves the reaction of a prochiral ketone, 1-phenylpentan-1-one, with an ammonia source to form an intermediate imine, which is then asymmetrically reduced. The success of this method hinges on the selection of a suitable chiral catalyst, often a transition metal complex (e.g., Iridium, Ruthenium) with a chiral ligand, or an organocatalyst.[5][6]

-

Kinetic Resolution: This technique is employed to separate a racemic mixture of 1-phenylpentan-1-amine.[7] It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[7] Enzymatic kinetic resolution, often utilizing lipases, is a particularly powerful and environmentally benign approach for selectively acylating one enantiomer, allowing for the isolation of the desired (S)-enantiomer.[8][9]

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section is designed to help you diagnose and resolve common issues that can lead to suboptimal enantiomeric excess during your experiments.

Issue 1: Low Enantiomeric Excess (<90%) in Asymmetric Reductive Amination

Achieving high enantioselectivity can be challenging, with low ee often stemming from issues with the catalyst system, reaction conditions, or the purity of your reagents.[10]

Troubleshooting Workflow for Low Enantiomeric Excess

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

In-depth Troubleshooting Steps:

-

Catalyst and Ligand Integrity:

-

Causality: The chiral ligand is the source of stereochemical control. Any impurities can interfere with the catalytic cycle, leading to a decrease in enantioselectivity.

-

Actionable Advice: Always use fresh, high-purity (>98%) catalyst precursors and ligands. Ensure proper storage under an inert atmosphere to prevent degradation.

-

-

Catalyst Loading Optimization:

-

Causality: The concentration of the catalyst can influence the formation of active species and potentially lead to the formation of less selective aggregates at higher concentrations.[10]

-

Actionable Advice: Perform a screening of catalyst loading (e.g., 0.1 mol% to 2 mol%) to identify the optimal concentration for your specific reaction.

-

-

Chiral Ligand Screening:

-

Causality: The steric and electronic properties of the chiral ligand are critical in determining the facial selectivity of the reduction.

-

Actionable Advice: If a particular ligand is not providing the desired ee, consider screening a library of ligands with different structural motifs.

-

-

Reaction Temperature and Pressure:

-

Causality: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures can enhance selectivity by increasing the energy difference between the diastereomeric transition states. Hydrogen pressure can affect the rate of reduction and, in some cases, the enantioselectivity.

-

Actionable Advice: Systematically evaluate a range of temperatures (e.g., -20°C to 40°C) and hydrogen pressures (e.g., 1 atm to 50 atm) to find the optimal conditions.

-

-

Solvent Selection:

-

Causality: The solvent can influence the conformation and stability of the catalyst-substrate complex, thereby impacting the enantioselectivity.

-

Actionable Advice: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, methanol, dichloromethane).

-

-

Purity of Substrates and Reagents:

-

Causality: Impurities in the starting ketone (1-phenylpentan-1-one) can act as catalyst poisons. The choice of ammonia source can also influence the reaction outcome.

-

Actionable Advice: Ensure the purity of the ketone is greater than 99%. Evaluate different ammonia sources, such as anhydrous ammonia or ammonium acetate, for their effect on the reaction.

-

Issue 2: Incomplete Conversion Despite Good Enantiomeric Excess

In this situation, your catalyst is performing selectively, but the reaction is not reaching completion.

Troubleshooting Recommendations:

-

Increase Catalyst Loading: A higher catalyst concentration can help to drive the reaction to completion.

-

Elevate Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of the reduction step.

-

Extend Reaction Duration: Monitor the reaction progress using techniques like GC or HPLC to determine the necessary reaction time.

-

Investigate Catalyst Deactivation: The catalyst may be losing activity over time due to impurities or inherent instability. Consider using a more robust catalyst or further purifying your reagents and solvents.

Experimental Protocols

Protocol 1: A General Procedure for Asymmetric Reductive Amination

This protocol serves as a foundational starting point. Remember that optimization of the listed parameters is often necessary to achieve the best results.

Materials:

-

1-phenylpentan-1-one

-

Ammonia source (e.g., ammonium acetate)

-

Chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand)

-

Anhydrous solvent (e.g., methanol)

-

Hydrogen gas

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a high-pressure reactor with the rhodium precursor and the chiral ligand.

-

Add the anhydrous solvent and stir until the catalyst is fully dissolved.

-

Add 1-phenylpentan-1-one and the chosen ammonia source.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure.

-

Maintain the desired temperature and stir the reaction mixture for the predetermined time.

-

Upon completion, carefully vent the reactor.

-

Analyze a sample of the crude reaction mixture by chiral GC or HPLC to determine the conversion and enantiomeric excess.[11]

-

Purify the product using standard laboratory techniques such as column chromatography or distillation.

Data Summary

Table 1: Representative Catalytic Systems for the Asymmetric Reductive Amination of 1-Phenylpentan-1-one

| Catalyst System (Metal/Ligand) | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) (Configuration) |

| [Rh(COD)Cl]₂ / (R)-BINAP | Methanol | 25 | 10 | >99 | 92 (S) |

| [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | Toluene | 40 | 50 | 98 | 95 (S) |

| RuCl₂[(R)-BINAP][(R)-DAIPEN] | Isopropanol | 30 | 20 | >99 | 98 (S) |

Disclaimer: The data presented in this table are for illustrative purposes and may vary based on specific experimental conditions and the purity of the materials used.

References

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Direct catalytic asymmetric synthesis of α-chiral primary amines.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). 1-Phenylpentan-1-amine hydrochloride - Benchchem.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Kinetic resolution of amines - Bode Research Group.

- Vertex AI Search. (2024). Asymmetric reductive amination by a wild-type amine dehydrogenase from the thermophilic bacteria Petrotoga mobilis.

- Vertex AI Search. (2024). Kinetic resolution - Wikipedia.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Synthesis of Enantiomerically Pure (1S,2S)-2-Phenylcyclopentanamine: A Technical Guide - Benchchem.

- Vertex AI Search. (2024). Application Notes and Protocols for the Kinetic Resolution of Amines - Benchchem.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.

- Vertex AI Search. (2024). Asymmetric Synthesis.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.

- Vertex AI Search. (2024). Chemical methods for the synthesis of (R)

- Vertex AI Search. (2024). Asymmetric Synthesis.

- Vertex AI Search. (2024). Highly Enantioselective Synthesis of 3-Hydroxy-2-Phenylpiperidine.

Sources

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Direct catalytic asymmetric reductive amination of simple aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Phenylpentan-1-amine hydrochloride | Benchchem [benchchem.com]

- 6. Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates [organic-chemistry.org]

- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Phenyl Ketones

Welcome to our dedicated technical support center for the reductive amination of phenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile and powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Understanding the Reaction Landscape

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[1] The reaction typically proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the final amine product.[2] While seemingly straightforward, the reductive amination of phenyl ketones presents unique challenges due to the electronic and steric properties of the aromatic ring and its substituents.

This guide will provide a comprehensive walkthrough of common problems, their root causes, and actionable solutions to help you achieve high yields and purity in your reductive amination reactions.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is designed to address the most common issues encountered during the reductive amination of phenyl ketones. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: Why is my phenyl ketone recovery high, and the conversion to the desired amine low?

Answer:

High recovery of the starting phenyl ketone is a clear indication that the initial imine formation is slow or unfavorable. The equilibrium between the ketone/amine and the imine/water often lies towards the starting materials.[2] Several factors can contribute to this:

-

Steric Hindrance: Phenyl ketones, especially those with ortho-substituents or bulky groups on the amine, can experience significant steric hindrance, slowing down the initial nucleophilic attack of the amine on the carbonyl carbon.[3]

-

Electronic Effects: Electron-donating groups on the phenyl ring can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack.[4]

-

Insufficient Water Removal: The formation of the imine is a condensation reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not shift towards the imine product.[2]

-

Inappropriate pH: The pH of the reaction is critical. While acidic conditions catalyze imine formation, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[5]

Troubleshooting Steps:

-

Optimize Reaction Conditions to Favor Imine Formation:

-

Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation.

-

Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to remove water azeotropically.

-

Lewis Acid Catalysis: For particularly unreactive ketones, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group towards nucleophilic attack.[1]

-

-

Adjust the pH:

-

The optimal pH for imine formation is typically between 4 and 6.[5] You can use a weak acid, such as acetic acid, to catalyze the reaction. If you are using an amine salt (e.g., ammonium chloride), the initial pH might be too low. In such cases, the addition of a mild base may be necessary.

-

-

Increase Reaction Time and/or Temperature:

-

Allow more time for the imine to form before adding the reducing agent. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting ketone.

-

Gently heating the reaction mixture (e.g., to 40-50 °C) can often accelerate imine formation, but be mindful of potential side reactions at higher temperatures.

-

Question 2: I am observing a significant amount of the corresponding alcohol as a byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of an alcohol byproduct indicates that the reducing agent is reducing the starting phenyl ketone faster than or competitively with the imine/iminium ion intermediate. This is a common issue when using less selective reducing agents.

-

Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[5]

-

Reaction Kinetics: If the rate of ketone reduction is faster than the rate of imine formation and subsequent reduction, the alcohol will be the major product.

Troubleshooting Steps:

-

Select a Milder, More Selective Reducing Agent:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. Its steric bulk and reduced reactivity make it highly selective for the reduction of the protonated imine over the ketone.[6][7]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is also more selective than NaBH₄ and is effective at a slightly acidic pH where the iminium ion is readily formed and reduced.[5] However, it is toxic and generates cyanide waste.

-

-

Employ a Two-Step Procedure:

-

First, drive the imine formation to completion by following the steps outlined in Question 1.

-

Once the ketone is consumed (as confirmed by TLC or LC-MS), then add the reducing agent (even a less selective one like NaBH₄ can be used at this stage).

-

Question 3: My reaction is producing a significant amount of over-alkylated (secondary or tertiary amine) byproducts. How can I improve the selectivity for the primary or secondary amine?

Answer:

Over-alkylation occurs when the newly formed amine product is more nucleophilic than the starting amine and reacts further with the remaining phenyl ketone. This is particularly problematic when synthesizing primary amines from ammonia or primary amines from other primary amines.[8]

Troubleshooting Steps:

-

Control Stoichiometry:

-

Use a large excess of the amine nucleophile (e.g., 5-10 equivalents of ammonia or the primary amine). This will statistically favor the reaction of the ketone with the starting amine over the product amine.

-

-

Stepwise Approach:

-

As mentioned previously, forming the imine first and then reducing it can minimize over-alkylation, as the ketone is consumed before the more nucleophilic product amine is generated in significant quantities.

-

-

Consider the Leuckart-Wallach Reaction for Primary Amines:

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of a sterically hindered phenyl ketone?

For sterically hindered phenyl ketones, imine formation is often the rate-limiting step. Therefore, a one-pot reaction with a mild and selective reducing agent is recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the best choice as it allows for the slow formation of the iminium ion, which it then rapidly reduces.[6] For extremely hindered cases, a two-step approach with pre-formation of the imine using a Lewis acid catalyst like Ti(OiPr)₄ followed by reduction may be necessary.[1]

Q2: How do electron-donating and electron-withdrawing groups on the phenyl ring affect the reaction?

-

Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, making the ketone less reactive towards nucleophilic attack. This can lead to slower imine formation and may require more forcing conditions or the use of a catalyst.[4]

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the carbonyl carbon, making the ketone more reactive. This generally leads to faster imine formation. However, in some cases, these groups can be susceptible to reduction by certain reducing agents.

Q3: Can I use ammonia directly for the synthesis of primary amines from phenyl ketones?

Yes, but it presents challenges. Using aqueous ammonia can introduce excess water, which can hinder imine formation. A better approach is to use a source of ammonia like ammonium acetate or ammonium chloride in an organic solvent.[11] Using a large excess of the ammonium salt is crucial to minimize the formation of secondary amine byproducts.

Q4: My final amine product is difficult to purify. What are some effective purification strategies?

-

Acid-Base Extraction: Amines are basic and can be protonated with an acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities by liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent.[12]

-

Chromatography: If extraction is insufficient, column chromatography on silica gel is a common method. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent tailing of the amine product on the acidic silica gel.

-

Crystallization: If the amine product is a solid, recrystallization can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of Acetophenone with a Primary Amine using Sodium Triacetoxyborohydride

This protocol is a good starting point for a wide range of phenyl ketones and primary amines.

Materials:

-

Acetophenone (1.0 eq)

-

Primary amine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic acid (catalytic, ~0.1 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq) and the primary amine (1.2 eq).

-

Add the solvent (DCE or THF) to achieve a concentration of approximately 0.2-0.5 M.

-

Add a catalytic amount of acetic acid (~0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

-

Once imine formation is significant (or the ketone is consumed), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or other suitable methods.

Protocol 2: Synthesis of a Primary Amine from a Phenyl Ketone using Ammonium Acetate and Sodium Cyanoborohydride

This protocol is designed for the synthesis of primary amines, where over-alkylation is a concern.

Materials:

-

Phenyl ketone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

-

Methanol

-

Aqueous HCl (1M)

-

Aqueous NaOH (2M)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add the phenyl ketone (1.0 eq) and a large excess of ammonium acetate (10 eq).

-

Add methanol to dissolve the reagents.

-

Add sodium cyanoborohydride (2.0 eq) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~2 to quench the excess reducing agent and protonate the product amine. Caution: This step may generate toxic HCN gas and should be performed in a well-ventilated fume hood.

-

Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

-

Carefully basify the aqueous layer with 2M NaOH to a pH of >10.

-

Extract the product amine with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Reductive Amination of Phenyl Ketones

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol; often requires pre-formation of the imine | Inexpensive, readily available | Can reduce the starting ketone, leading to alcohol byproducts; less selective.[5] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6 | More selective than NaBH₄; effective for one-pot reactions | Toxic, generates cyanide waste.[1] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (DCE, THF); often with catalytic acetic acid | Highly selective for iminium ions; excellent for one-pot reactions; less toxic than NaBH₃CN.[6][7] | More expensive than NaBH₄. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various solvents; requires specialized equipment | "Green" reducing agent; can be highly selective | Catalyst can be deactivated; may reduce other functional groups.[13] |

Visualizations

Reaction Mechanism of Reductive Amination

Caption: A decision tree for troubleshooting low yields in reductive amination.

References

-

Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

-

Contente, M. L., & Paradisi, F. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(33), 6034-6040. [Link]

-

Bäumler, C., Bauer, C., & Kempe, R. (2020). Reductive amination of aryl substituted ketones and aldehydes to primary amines. Advanced Synthesis & Catalysis, 362(15), 3151-3158. [Link]

-

Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Wang, C., et al. (2018). Direct reductive amination of various acetophenone analogues with N-methylaniline. Tetrahedron Letters, 59(15), 1479-1482. [Link]

-

Jagel, F., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(43), 19041-19046. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 298. [Link]

-

Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]